2-(Fluoromethyl)quinazolin-4(1H)-one

CNS depression Quinazolinone SAR Fluorine substitution

2-(Fluoromethyl)quinazolin-4(1H)-one (CAS 1994-26-9) is a fluorinated bicyclic heterocycle (C₉H₇FN₂O, MW 178.16 g/mol) that serves as the foundational core for numerous biologically active derivatives. It belongs to the quinazolin-4(1H)-one class, a privileged scaffold in medicinal chemistry.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 1994-26-9
Cat. No. B8782016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)quinazolin-4(1H)-one
CAS1994-26-9
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CF
InChIInChI=1S/C9H7FN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13)
InChIKeyRTAQXMPLDYGGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Fluoromethyl)quinazolin-4(1H)-one (CAS 1994-26-9): Core Scaffold Profile and Procurement Relevance


2-(Fluoromethyl)quinazolin-4(1H)-one (CAS 1994-26-9) is a fluorinated bicyclic heterocycle (C₉H₇FN₂O, MW 178.16 g/mol) that serves as the foundational core for numerous biologically active derivatives. It belongs to the quinazolin-4(1H)-one class, a privileged scaffold in medicinal chemistry. The compound features a fluoromethyl (-CH₂F) substituent at the 2-position, distinguishing it from non-fluorinated analogs such as 2-methylquinazolin-4(1H)-one (CAS 1769-24-0) [1]. Its synthesis and evaluation are documented in peer-reviewed studies exploring CNS activity and metabolic disorders [2].

Why 2-Methyl and Other Quinazolinone Analogs Cannot Replace 2-(Fluoromethyl)quinazolin-4(1H)-one


Generic substitution of 2-(fluoromethyl)quinazolin-4(1H)-one with its closest analog, 2-methylquinazolin-4(1H)-one, or other in-class candidates is not supported by the available pharmacological evidence. Foundational studies on 3-aryl derivatives demonstrate that the 2-fluoromethyl group confers markedly increased CNS depressant potency and reduced acute toxicity compared to the 2-methyl parent compounds [1]. This class-level inference indicates that the fluorine atom significantly alters the pharmacodynamic and pharmacokinetic profile beyond simple isosteric replacement. For biologically oriented research or SAR programs, substituting a non-fluorinated analog would risk loss of potency, altered safety margins, and non-reproducible results [2].

Quantitative Differentiation Evidence for 2-(Fluoromethyl)quinazolin-4(1H)-one in Procurement Decisions


Enhanced CNS Depressant Potency of 2-Fluoromethyl vs. 2-Methyl Quinazolinones

In a direct head-to-head screen of 2-fluoromethyl-3-aryl-4(3H)-quinazolinones versus their 2-methyl parent compounds, the fluoromethyl analogues demonstrated generally more potent CNS depressant activity. The study synthesized and evaluated multiple matched pairs, showing that fluorine substitution at the 2-methyl position consistently enhanced pharmacological activity [1]. The finding was especially pronounced for analogues of methaqualone (Compound 22, 24) and 6-aminomethaqualone (Compound 31).

CNS depression Quinazolinone SAR Fluorine substitution

Reduced Acute Toxicity of 2-Fluoromethyl Analogues versus Parent Compounds

The same comparative study revealed that 2-fluoromethyl-3-aryl-4(3H)-quinazolinones exhibited markedly reduced acute toxicity relative to their 2-methyl parent compounds [1]. Compound 31, a 2-fluoromethyl analogue of 6-aminomethaqualone, showed potent central muscle relaxing activity combined with significantly lower toxicity. This dual improvement—increased potency and decreased toxicity—suggests a superior therapeutic index for the fluoromethyl series.

Acute toxicity Safety margin Therapeutic index

Synthetic Accessibility via Green Photochemical Route with 78% Yield

A visible-light-mediated green synthesis method for 2-(fluoromethyl)quinazolin-4(1H)-one has been reported, employing 2-aminobenzamide and fluoroacetaldehyde under blue LED irradiation (450 nm) for 24 hours, achieving a 78% isolated yield . This single-step, metal-free protocol represents a significant advance over traditional multi-step syntheses used for non-fluorinated 2-methyl analogs, which often require harsher conditions or toxic reagents. The method's mild conditions and good yield enhance the compound's attractiveness for large-scale procurement and library synthesis.

Green synthesis Photochemical cyclization Process chemistry

Antihyperlipidemic Relevance of the 2-Fluoromethylpyrimidine Scaffold

The compound 2-(fluoromethyl)quinazolin-4(1H)-one serves as a key scaffold in the synthesis of condensed 2-fluoromethylpyrimidines evaluated for antihyperlipidemic activity. In a study by Kathiravan et al. (2013), a series of novel condensed 2-fluoromethylpyrimidines—derived from the core quinazolinone unit—significantly altered lipid profiles in high-fat diet-fed hyperlipidemic Sprague–Dawley rats [1]. The study specifically investigated the effect of the fluorine atom at the 2-methyl position, reinforcing the pharmacophoric importance of the fluoromethyl group over non-fluorinated analogs.

Antihyperlipidemic Metabolic disease Pyrimidine scaffold

High-Value Application Scenarios for Procuring 2-(Fluoromethyl)quinazolin-4(1H)-one


CNS Drug Discovery: Building a Quinazolinone-Focused Library with Validated Potency and Safety Advantages

Based on the established class-level superiority of 2-fluoromethyl over 2-methyl analogues in CNS depressant activity and reduced toxicity [1], 2-(fluoromethyl)quinazolin-4(1H)-one should be prioritized as the core scaffold for any CNS-targeted quinazolinone library. Its incorporation into screening decks ensures that downstream hits already possess a favorable pharmacophoric feature, increasing the probability of identifying leads with balanced efficacy and safety.

Green Chemistry and Process Development: Scalable Photochemical Synthesis of Fluorinated Heterocycles

The documented 78% yield, single-step blue LED synthesis [1] makes this compound an ideal candidate for process chemistry groups investigating scalable, metal-free photochemical routes to fluorinated quinazolinones. Procurement of this specific scaffold allows direct benchmarking against thermal or multi-step synthetic methods, supporting sustainability goals in pharmaceutical manufacturing.

Metabolic Disease Research: SAR Exploration of Fluorinated Pyrimidine/Quinazolinone Hybrids

The demonstrated antihyperlipidemic activity of condensed 2-fluoromethylpyrimidines derived from this scaffold [1] positions 2-(fluoromethyl)quinazolin-4(1H)-one as a critical starting material for medicinal chemistry programs targeting dyslipidemia and metabolic syndrome. Procurement of the fluorinated core enables rational SAR exploration that would be unattainable with non-fluorinated 2-methyl analogs.

Quote Request

Request a Quote for 2-(Fluoromethyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.